5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide is a complex organic compound featuring multiple functional groups, including an amino group, a triazole ring, and an oxazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide typically involves multi-step organic reactions:
Formation of the Oxazole Ring: The oxazole ring can be synthesized via a cyclization reaction involving a suitable precursor such as 2,3-dimethoxybenzaldehyde and an amino acid derivative under acidic conditions.
Triazole Ring Formation: The triazole ring is often formed through a Huisgen 1,3-dipolar cycloaddition reaction between an azide and an alkyne.
Coupling Reactions: The final compound is obtained by coupling the oxazole and triazole intermediates using reagents like coupling agents (e.g., EDC, DCC) under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the triazole ring or the oxazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Reduced forms of the triazole or oxazole rings.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials.
Biology
Biologically, the compound is investigated for its potential as a pharmaceutical agent. Its multiple functional groups enable interactions with various biological targets, making it a candidate for drug development.
Medicine
In medicine, the compound is studied for its potential therapeutic effects. It may exhibit activity against certain diseases due to its ability to interact with specific enzymes or receptors.
Industry
Industrially, the compound can be used in the development of advanced materials, such as polymers and coatings, due to its stability and functional versatility.
Mechanism of Action
The mechanism of action of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups enable it to form hydrogen bonds, van der Waals interactions, and π-π stacking with these targets, modulating their activity and leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- **5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- **5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-phenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness
The uniqueness of 5-amino-1-{[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(5-fluoro-2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C23H23FN6O4 |
---|---|
Molecular Weight |
466.5 g/mol |
IUPAC Name |
5-amino-1-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]-N-(5-fluoro-2-methylphenyl)triazole-4-carboxamide |
InChI |
InChI=1S/C23H23FN6O4/c1-12-8-9-14(24)10-16(12)26-22(31)19-21(25)30(29-28-19)11-17-13(2)34-23(27-17)15-6-5-7-18(32-3)20(15)33-4/h5-10H,11,25H2,1-4H3,(H,26,31) |
InChI Key |
GUCIQVLLPYZGKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)NC(=O)C2=C(N(N=N2)CC3=C(OC(=N3)C4=C(C(=CC=C4)OC)OC)C)N |
Origin of Product |
United States |
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